1-Hydroxy-2,5-dioxopyrrolidine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2,5-dioxopyrrolidine-3-carbaldehyde is an organic compound belonging to the class of pyrrolidine-2-ones. It is characterized by a five-membered ring structure containing an aldehyde group, a hydroxylamine group, and two keto groups. This compound is known for its reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Hydroxy-2,5-dioxopyrrolidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of succinimide with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent like ethanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-2,5-dioxopyrrolidine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The keto groups can be reduced to hydroxyl groups.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxylamine group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2,5-dioxopyrrolidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-2,5-dioxopyrrolidine-3-carbaldehyde involves its reactivity with various functional groups. The aldehyde group can form Schiff bases with amines, while the hydroxylamine group can participate in condensation reactions. These interactions enable the compound to modify biomolecules and other substrates, leading to its diverse applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxysulfosuccinimide: Similar in structure but contains a sulfonic acid group.
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid: Contains a sulfonic acid group instead of an aldehyde group.
Uniqueness
1-Hydroxy-2,5-dioxopyrrolidine-3-carbaldehyde is unique due to its combination of functional groups, which confer distinct reactivity and versatility. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C5H5NO4 |
---|---|
Molekulargewicht |
143.10 g/mol |
IUPAC-Name |
1-hydroxy-2,5-dioxopyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C5H5NO4/c7-2-3-1-4(8)6(10)5(3)9/h2-3,10H,1H2 |
InChI-Schlüssel |
WWSKDEVHTRQYBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)N(C1=O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.